Methyl 4-bromo-2-methylbenzoate
Overview
Description
Methyl 4-bromo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermodynamics and Solubility
- Thermodynamics and Solubility Estimation : Zherikova et al. (2016) studied the thermodynamics of halogenbenzoic acids, including bromo-methylbenzoic acids, to understand their sublimation, fusion, vaporization, and solubility. Their research is significant for assessing the water solubility of sparingly soluble drugs and other chemical compounds (Zherikova et al., 2016).
Synthetic Chemistry
- Synthesis of Bromo-methylbenzoic Acids : Studies like those by Chen Bing-he (2008) and Bi Yun-mei (2012) focus on synthesizing derivatives of bromo-methylbenzoic acids, highlighting methods to achieve high purity and yield. These processes are crucial for producing intermediates used in pharmaceutical and chemical industries (Chen Bing-he, 2008); (Bi Yun-mei, 2012).
Material Science
- Material Science and Pharmaceutical Applications : Research on compounds like methyl 4-hydroxybenzoate, a close relative of methyl 4-bromo-2-methylbenzoate, focuses on its use in cosmetics, personal-care products, and as a food preservative. Studies like Sharfalddin et al. (2020) analyze their molecular structure and pharmaceutical activity (Sharfalddin et al., 2020).
Drug Development
- Intermediate in Anti-Cancer Drug Synthesis : Cao Sheng-li (2004) discusses the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in creating some anti-cancer drugs. Such studies are crucial for developing new therapeutic agents (Cao Sheng-li, 2004).
Computational Chemistry
- Computational Studies for Molecular Analysis : Diwaker et al. (2015) and others have conducted computational studies to understand the molecular structure and properties of similar compounds. These studies aid in predicting the behavior of these compounds in various environments (Diwaker et al., 2015).
Photodynamic Therapy
- Applications in Photodynamic Therapy : Research by Pişkin et al. (2020) on derivatives of bromophenol indicates potential applications in photodynamic therapy for cancer treatment. Such research explores the use of these compounds in medical treatments (Pişkin et al., 2020).
Environmental Microbiology
- Anaerobic Degradation Pathways : Lahme et al. (2012) investigated the anaerobic degradation of 4-methylbenzoate, providing insights into the biodegradation pathways of similar compounds. This is relevant for understanding the environmental impact and degradation processes of these chemicals (Lahme et al., 2012).
Safety and Hazards
“Methyl 4-bromo-2-methylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
Methyl 4-bromo-2-methylbenzoate is an organic compound
Mode of Action
It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions . The bromine atom attached to the benzene ring can act as an electrophile, reacting with nucleophiles in the target molecule. This can lead to various changes in the target molecule, depending on its specific structure and the conditions of the reaction.
Biochemical Pathways
Brominated benzoates like this compound are often used as intermediates in the synthesis of other compounds , so their main role in biochemical pathways may be as precursors to other active molecules.
Action Environment
Like many organic compounds, it would likely be sensitive to factors such as temperature, ph, and the presence of other reactive substances .
Properties
IUPAC Name |
methyl 4-bromo-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEXEOXALMJXDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621806 | |
Record name | Methyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99548-55-7 | |
Record name | Methyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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